molecular formula C19H12ClN5S B2515593 5-[2-(4-Chlorophenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine CAS No. 339279-68-4

5-[2-(4-Chlorophenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine

Cat. No. B2515593
CAS RN: 339279-68-4
M. Wt: 377.85
InChI Key: XTQNTLYPPCYCKU-IZHYLOQSSA-N
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Description

5-[2-(4-Chlorophenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine, also known as 5-CPT-2-Py-Th, is a synthetic pyrimidine derivative that has gained much attention in recent years due to its potential applications in scientific research. It is a highly versatile compound that can be used in a variety of ways, including as a fluorescent dye, a catalyst, and a molecular probe.

Scientific Research Applications

Synthesis of Pyridine and Thieno[2,3-b]pyridine Derivatives

Research has demonstrated innovative methods for synthesizing pyridine and thieno[2,3-b]pyridine derivatives, which are crucial in developing pharmacologically active compounds. For instance, Elneairy (2010) explored the synthesis of pyridine-2(1H)-thione from specific chlorophenyl compounds, leading to the creation of pyrido[3′,2′:4,5]thieno-[3,2-d]pyrimidine and related derivatives through reactions with various reagents. This method opens new pathways for the development of compounds with potential antimicrobial and anticancer properties (Elneairy, 2010).

Antimicrobial and Anti-inflammatory Applications

Several studies have focused on the antimicrobial and anti-inflammatory applications of thieno[2,3-d]pyrimidine derivatives. Hafez et al. (2016) reported the synthesis of novel spiro compounds with significant antimicrobial activity against both Gram-negative and Gram-positive bacteria. This research highlights the potential of these compounds as new antimicrobial agents (Hafez, Abdel-Rhman B. A. El-Gazzar, & Zaki, 2016).

HIV and Kinesin Eg5 Inhibitors

Al-Masoudi, Kassim, and Abdul-Reda (2014) explored the synthesis of pyrimidine derivatives via Suzuki cross-coupling reaction, evaluating their antiviral activity against HIV-1 and HIV-2, and their potential as kinesin Eg5 inhibitors. This study suggests the utility of these derivatives in developing treatments for HIV and cancer (Al-Masoudi, Kassim, & Abdul-Reda, 2014).

Anticancer Activity

Elansary et al. (2012) investigated the anticancer activity of new pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines against human breast adenocarcinoma MCF-7 and colon carcinoma HCT 116 cell lines. Their findings indicate that some of these compounds possess potent growth inhibitory activity, offering a promising avenue for anticancer drug development (Elansary, Moneer, Kadry, & Gedawy, 2012).

properties

IUPAC Name

(4-chlorophenyl)-(2-pyridin-3-yl-4-thiophen-2-ylpyrimidin-5-yl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN5S/c20-14-5-7-15(8-6-14)24-25-16-12-22-19(13-3-1-9-21-11-13)23-18(16)17-4-2-10-26-17/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQNTLYPPCYCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C(=N2)C3=CC=CS3)N=NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(4-Chlorophenyl)diazenyl]-2-(3-pyridinyl)-4-(2-thienyl)pyrimidine

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